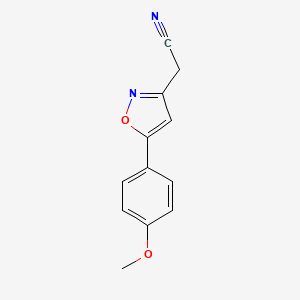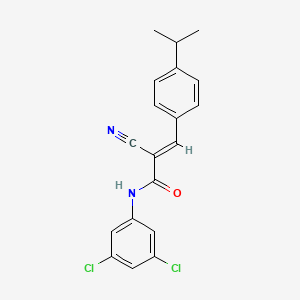
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide, also known as DCPA, is an organic compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide is not fully understood. However, it has been suggested that (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide inhibits the activity of enzymes involved in the biosynthesis of DNA, RNA, and proteins. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In weeds, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide inhibits the activity of an enzyme called protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. This leads to the death of the weed.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been shown to have both biochemical and physiological effects. In cancer cells, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide also inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In weeds, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide inhibits the activity of protoporphyrinogen oxidase, which leads to the accumulation of protoporphyrin IX, a photosensitizer that causes oxidative damage to the plant.
実験室実験の利点と制限
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. It is also stable under various conditions and can be stored for long periods of time. However, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant to work with.
将来の方向性
There are several future directions for the study of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide. In medicine, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide can be further studied for its potential applications in the treatment of cancer and other inflammatory diseases. In agriculture, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide can be further developed as a herbicide to control weeds in crops. In material science, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide can be used as a monomer to synthesize polymers with unique properties for various applications. Additionally, the mechanism of action of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide can be further elucidated to better understand its potential applications.
Conclusion:
In conclusion, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide is a unique organic compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide, which can lead to the development of new applications and a better understanding of its mechanism of action.
合成法
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide can be synthesized using various methods, including the reaction of 3,5-dichlorobenzonitrile with 4-isopropylphenylboronic acid in the presence of palladium catalysts. Another method involves the reaction of 3,5-dichlorobenzonitrile with 4-isopropylphenylacetonitrile in the presence of a base such as potassium carbonate. The synthesis of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been found to exhibit antitumor and anti-inflammatory activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been used as a herbicide to control weeds in crops such as cotton, soybean, and corn. In material science, (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been used as a monomer to synthesize polymers with unique properties such as high thermal stability and mechanical strength.
特性
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c1-12(2)14-5-3-13(4-6-14)7-15(11-22)19(24)23-18-9-16(20)8-17(21)10-18/h3-10,12H,1-2H3,(H,23,24)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGFMVVDZHCVAH-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

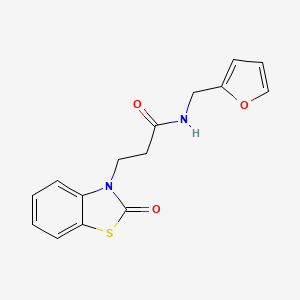
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2647903.png)
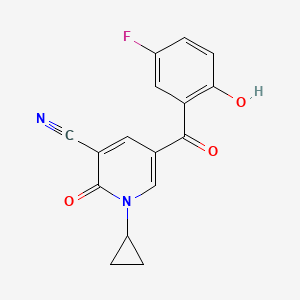
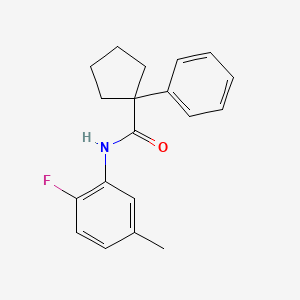

![Ethyl 2-(8-chloro-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate](/img/structure/B2647907.png)
![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2647908.png)
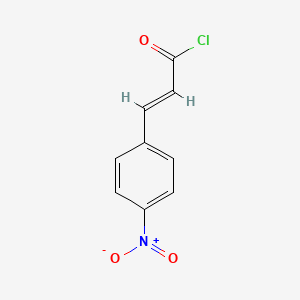
![6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2647911.png)

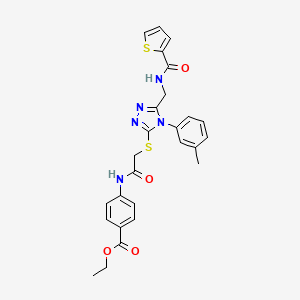
![2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647919.png)
